
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
Description
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a cyclohexyl substituent at the 5-position of the thiadiazole ring and a branched 2-ethylbutanamide side chain at the 2-position.
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-10(4-2)12(18)15-14-17-16-13(19-14)11-8-6-5-7-9-11/h10-11H,3-9H2,1-2H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHFEJDZIPQTHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.
Amide Formation: The final step involves the formation of the amide bond by reacting the thiadiazole derivative with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide nitrogen, leading to the formation of various substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Substituted amides with various functional groups.
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways.
Pathways Involved: It may inhibit the activity of enzymes such as cyclooxygenase or lipoxygenase, which are involved in the production of inflammatory mediators.
Comparison with Similar Compounds
Table 1: Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- Bulky substituents like benzylthio (5h) or cyclohexyl reduce melting points compared to smaller groups (e.g., methyl or ethylthio), likely due to disrupted crystal packing .
- The target compound’s 2-ethylbutanamide side chain, being branched, may further lower crystallinity compared to linear acetamide derivatives.
Anticancer Potential
1,3,4-Thiadiazoles with hydrophobic substituents (e.g., benzyl, cyclohexyl) exhibit enhanced anticancer activity. For example:
- N-(5-Amino-1,3,4-thiadiazol-2-yl) benzamide (2) showed pro-apoptotic activity and cell cycle arrest in cancer models .
- N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methoxy-benzamide (a structural analog) demonstrated cytotoxicity linked to its hydrophobic cyclohexyl group, which may improve target binding .
- N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide () highlights the importance of alkoxy-phenoxy groups in modulating activity .
The target compound’s cyclohexyl and 2-ethylbutanamide groups may synergize to enhance interactions with hydrophobic enzyme pockets, though direct anticancer data are pending.
Antimicrobial Activity
Biological Activity
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a synthetic organic compound belonging to the thiadiazole class, known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparison with related compounds.
Overview of Thiadiazoles
Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur. They have garnered attention due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound in focus, this compound, has been studied for its unique structural attributes that may enhance its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
- Introduction of the Cyclohexyl Group : A nucleophilic substitution reaction using cyclohexyl halides introduces the cyclohexyl group.
- Amide Bond Formation : The final step involves reacting the thiadiazole derivative with 2-ethylbutanoyl chloride in the presence of a base like triethylamine.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. Studies have shown that modifications in the structure can lead to enhanced interactions with microbial targets. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains .
Anti-inflammatory Effects
The compound's mechanism of action likely involves inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. By modulating these pathways, this compound may reduce the production of pro-inflammatory mediators.
Cytotoxic Activity
Studies on related thiadiazole compounds have revealed notable cytotoxic effects against cancer cell lines. For example, derivatives containing phthalimide moieties have shown IC50 values as low as 29 μM against HeLa cells . This suggests that this compound may also possess significant anticancer properties.
Comparative Analysis with Similar Compounds
A comparison table highlights differences in biological activities among various thiadiazole derivatives:
Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (IC50) | Notes |
---|---|---|---|---|
This compound | Unique ethylbutanamide moiety | Moderate | TBD | Potential anti-inflammatory agent |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-furancarboxamide) | Furan derivative | High | 45 μM (MCF7) | Enhanced lipophilicity |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-benzamide) | Benzene ring substitution | Low | 70 μM (HeLa) | Lower activity compared to others |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various thiadiazole derivatives for their biological activities:
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several thiadiazole derivatives against MCF7 and HeLa cell lines using MTT assays. Compounds with structural similarities to this compound exhibited promising results .
- Mechanistic Insights : Research indicates that the presence of sulfur in thiadiazoles enhances their lipophilicity and tissue permeability, which may contribute to their biological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, and how can yield and purity be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with thiadiazole ring formation followed by acylation. Key parameters include:
-
Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency .
-
Catalysts : Triethylamine is commonly used to neutralize HCl byproducts during acylation .
-
Temperature control : Maintaining 60–80°C prevents side reactions while ensuring cyclization .
-
Purification : Column chromatography or recrystallization improves purity, monitored via thin-layer chromatography (TLC) or HPLC .
Parameter Optimal Condition Impact on Yield/Purity Solvent DMF Enhances reaction homogeneity Catalyst Triethylamine Neutralizes acids, reduces side products Reaction Time 6–8 hours Balances completion vs. degradation
Q. What characterization techniques are critical for confirming the structure of This compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments, confirming substituent positions (e.g., cyclohexyl vs. ethylbutanamide groups) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₈H₂₃N₃OS, MW 329.46 g/mol) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3300 cm⁻¹) .
Q. How do structural modifications of the thiadiazole core influence physicochemical properties?
- Substituent effects :
- Cyclohexyl group : Enhances lipophilicity, potentially improving membrane permeability .
- Ethylbutanamide chain : Modulates solubility in polar solvents (e.g., ethanol, DMSO) .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, typical for thiadiazole derivatives .
Advanced Research Questions
Q. What mechanistic hypotheses explain the bioactivity of This compound in disease models?
- Proposed mechanisms :
- Enzyme inhibition : Thiadiazoles often target enzymes like lipoxygenase or cyclooxygenase via hydrogen bonding and hydrophobic interactions .
- Receptor modulation : Molecular docking suggests affinity for kinase domains (e.g., EGFR) due to the thiadiazole’s electron-deficient ring .
- Validation methods :
- In vitro assays : Measure IC₅₀ values against target enzymes .
- Molecular dynamics simulations : Predict binding stability and interaction residues .
Q. How can researchers resolve contradictions in reported bioactivity data for thiadiazole derivatives?
- Strategies :
- Dose-response standardization : Use consistent molar concentrations across studies to compare efficacy .
- Structural benchmarking : Compare substituent effects (e.g., cyclohexyl vs. phenyl groups) on activity .
- Statistical rigor : Apply ANOVA or t-tests to assess significance in replicate experiments .
Q. What computational tools are recommended for predicting the pharmacokinetic profile of This compound?
- ADMET prediction : Use SwissADME or pkCSM to estimate:
- Lipophilicity (LogP) : ~3.2 (moderate, supports blood-brain barrier penetration) .
- Metabolic stability : CYP450 isoform interactions predicted via docking .
- QSAR modeling : Relate structural descriptors (e.g., topological polar surface area) to bioactivity .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction conditions to minimize byproducts in thiadiazole synthesis?
- Byproduct mitigation :
- Stepwise acylation : Introduce the ethylbutanamide group after thiadiazole ring formation to reduce competing pathways .
- Catalyst screening : Test alternatives like DMAP (4-dimethylaminopyridine) for improved regioselectivity .
Q. What experimental approaches validate target engagement in cellular assays?
- Techniques :
- Cellular thermal shift assay (CETSA) : Confirm compound binding to intracellular targets .
- Fluorescence polarization : Quantify binding affinity using labeled probes .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.